6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one
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Overview
Description
6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one typically involves multi-step procedures
Preparation of Benzothiazole Derivative: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Incorporation of Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under reflux conditions, often using a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, including dopamine and serotonin receptors, which may explain its potential antipsychotic and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the morpholine ring.
4-(1,2-Benzothiazol-3-yl)piperazine: Similar structure but without the morpholine ring.
4-Methylmorpholine: Contains the morpholine ring but lacks the benzothiazole and piperazine moieties.
Uniqueness
6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one is unique due to the combination of the benzothiazole, piperazine, and morpholine rings in a single molecule
Properties
Molecular Formula |
C17H22N4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-4-methylmorpholin-3-one |
InChI |
InChI=1S/C17H22N4O2S/c1-19-10-13(23-12-16(19)22)11-20-6-8-21(9-7-20)17-14-4-2-3-5-15(14)24-18-17/h2-5,13H,6-12H2,1H3 |
InChI Key |
UUNQLXMVVWNKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OCC1=O)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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